1-(Trimethylsilyl)piperidine

Description

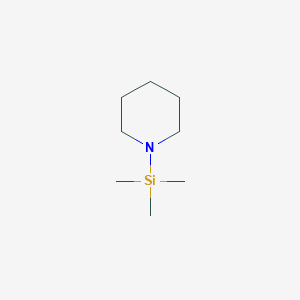

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(piperidin-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NSi/c1-10(2,3)9-7-5-4-6-8-9/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLADIVUISABQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063175 | |

| Record name | Piperidine, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3768-56-7 | |

| Record name | 1-(Trimethylsilyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 1-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trimethylsilyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Trimethylsilyl)piperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SKK75P8S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(Trimethylsilyl)piperidine chemical properties

An In-depth Technical Guide to 1-(Trimethylsilyl)piperidine

Authored by: A Senior Application Scientist

Foreword: Situating 1-(Trimethylsilyl)piperidine in Modern Synthesis

In the landscape of contemporary organic chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of reagents available to the modern chemist, silylating agents hold a position of particular importance. 1-(Trimethylsilyl)piperidine, a specialized organosilicon compound, has emerged as a valuable tool, not merely as a protecting agent but as a versatile synthetic building block. Its utility is rooted in the unique properties of the silicon-nitrogen bond, which offers a balance of stability and controlled reactivity.

This guide provides an in-depth exploration of 1-(Trimethylsilyl)piperidine, moving beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, properties, and applications. The content herein is structured to provide researchers, scientists, and drug development professionals with the causal understanding necessary to effectively integrate this reagent into their synthetic workflows. We will delve into the "why" behind experimental choices, ensuring that every protocol is not just a series of steps, but a self-validating system built on sound chemical principles.

Core Chemical Identity and Physicochemical Properties

1-(Trimethylsilyl)piperidine, also known by its IUPAC name trimethyl(piperidin-1-yl)silane, is an N-silylated amine that serves as a cornerstone reagent in various synthetic transformations.[1] Its fundamental identity is defined by the covalent bond between the nitrogen atom of a piperidine ring and a trimethylsilyl (TMS) group.

Molecular and Physical Data

The compound's utility is underpinned by its specific physical and chemical characteristics, which dictate its behavior in solution and during reactions. Key quantitative data are summarized below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 3768-56-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₉NSi | [1][2][3][4] |

| Molecular Weight | 157.33 g/mol | [1][2] |

| Appearance | Transparent liquid | [1] |

| Density | 0.85 g/cm³ | [1][3] |

| Boiling Point | 193°C at 760 mmHg 160°C at 760 Torr 67°C at 28 Torr | [1] [5] [3] |

| Refractive Index | 1.45 | [3] |

| Flash Point | 70.5°C | [3] |

Synthesis of 1-(Trimethylsilyl)piperidine: A Comparative Analysis

The preparation of 1-(Trimethylsilyl)piperidine can be approached through several synthetic routes. The choice of method is often dictated by factors such as scale, desired purity, cost, and atom economy. The two most prevalent methods involve the reaction of piperidine with either trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS).

Synthesis via Trimethylchlorosilane (TMCS)

This is a classic and straightforward method where the nucleophilic nitrogen of piperidine attacks the electrophilic silicon atom of TMCS.[1] A key consideration for this reaction is the stoichiometric generation of hydrogen chloride (HCl), which forms a piperidine hydrochloride salt. To drive the reaction to completion and avoid consuming the starting amine, a non-nucleophilic base (e.g., triethylamine) is typically added to act as an HCl scavenger.

Causality: The addition of a tertiary amine base is critical. Without it, half of the piperidine starting material would be consumed in an acid-base reaction with the generated HCl, reducing the theoretical maximum yield to 50% and complicating purification.

Experimental Protocol: Synthesis via TMCS

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add piperidine (1.0 eq.) and anhydrous triethylamine (1.1 eq.) dissolved in a suitable anhydrous solvent (e.g., diethyl ether or THF).

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C.

-

Reagent Addition: Add trimethylchlorosilane (1.05 eq.), dissolved in the same anhydrous solvent, dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate. Wash the precipitate with fresh anhydrous solvent.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure to yield pure 1-(Trimethylsilyl)piperidine.

Synthesis via Hexamethyldisilazane (HMDS)

An alternative, more atom-economical approach utilizes hexamethyldisilazane (HMDS) as the silylating agent. This method is advantageous as the only byproduct is ammonia gas, which is easily removed from the reaction mixture.[1] This reaction can often be performed under solvent-free conditions, further enhancing its "green chemistry" credentials.[1]

Causality: The reaction is driven by the formation of the volatile and easily removed ammonia byproduct. While the reaction can proceed without a catalyst, it is often slower. The use of a catalyst or heat can increase the reaction rate.[1] This method avoids the formation of salt byproducts, simplifying the purification process significantly.

Visualization: Synthetic Workflow Comparison

The following diagram illustrates the two primary synthetic pathways, highlighting the differences in reactants and byproducts.

Caption: Comparative workflows for synthesizing 1-(Trimethylsilyl)piperidine.

Reactivity and Applications in Synthesis

The core value of 1-(Trimethylsilyl)piperidine lies in its role as a versatile synthetic building block and silylating agent.[1] The polarity and reactivity of the Si-N bond are central to its function.

Silylation and Functional Group Protection

A primary application is the protection of protic functional groups, such as alcohols, amines, and carboxylic acids.[1][6] The introduction of the bulky, non-polar TMS group masks the reactivity of these groups, allowing other chemical transformations to be performed on the molecule without interference.[1][6]

Mechanism of Silylation: The process operates via a nucleophilic substitution mechanism.[1][6] The lone pair of electrons on the oxygen (of an alcohol) or nitrogen (of an amine) attacks the electrophilic silicon atom of 1-(Trimethylsilyl)piperidine. This forms a transient intermediate which then collapses, transferring the TMS group to the nucleophile and liberating piperidine. The lability of the resulting silyl ether or silylamine allows for easy deprotection under mild hydrolytic conditions.

Sources

- 1. 1-(Trimethylsilyl)piperidine|CAS 3768-56-7 [benchchem.com]

- 2. Piperidine, 1-(trimethylsilyl)- | C8H19NSi | CID 77382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1-(Trimethylsilyl)piperidine 96% | CAS: 3768-56-7 | AChemBlock [achemblock.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

An In-depth Technical Guide to 1-(Trimethylsilyl)piperidine (CAS Number: 3768-56-7)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of 1-(trimethylsilyl)piperidine, a versatile reagent in modern organic synthesis. From its fundamental chemical properties to its practical applications, this document is designed to equip researchers with the knowledge to effectively and safely utilize this compound in their work. We will delve into its synthesis, characterization, and key applications, supported by detailed experimental protocols and mechanistic insights.

Introduction to 1-(Trimethylsilyl)piperidine: A Versatile Synthetic Tool

1-(Trimethylsilyl)piperidine, also known by its IUPAC name trimethyl(piperidin-1-yl)silane, is an organosilicon compound featuring a trimethylsilyl group attached to the nitrogen atom of a piperidine ring.[1][2] This structural arrangement confers upon it a unique combination of properties that make it a valuable reagent in a variety of chemical transformations.

Primarily, it functions as a potent silylating agent, offering a convenient method for the protection of protic functional groups such as alcohols and amines. The introduction of the bulky trimethylsilyl (TMS) group can temporarily mask the reactivity of these groups, allowing for selective transformations at other sites within a molecule.[3] This protective strategy is a cornerstone of multi-step organic synthesis, particularly in the complex assembly of pharmaceutical intermediates and natural products.[3][4]

Beyond its role as a protecting group transfer agent, 1-(trimethylsilyl)piperidine also exhibits utility as a non-nucleophilic base and as a precursor in the synthesis of other valuable organosilicon compounds.[5] The inherent reactivity of the silicon-nitrogen bond, which is susceptible to hydrolysis, allows for the facile deprotection of the silylated functional group, regenerating the original alcohol or amine under mild conditions.[3]

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key properties of 1-(trimethylsilyl)piperidine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3768-56-7 | [1][2] |

| Molecular Formula | C₈H₁₉NSi | [1][2] |

| Molecular Weight | 157.33 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.85 g/cm³ | [3] |

| Boiling Point | 193 °C at 760 mmHg | [3] |

| Flash Point | 70.5 °C | |

| Refractive Index | 1.45 |

Synthesis and Handling of 1-(Trimethylsilyl)piperidine

The synthesis of 1-(trimethylsilyl)piperidine is most commonly achieved through the reaction of piperidine with a suitable trimethylsilylating agent. The choice of reagent and reaction conditions can be tailored to optimize yield and purity.

Synthesis via Trimethylsilyl Chloride

A widely employed and straightforward method involves the reaction of piperidine with trimethylsilyl chloride (TMSCl) in the presence of a tertiary amine base, such as triethylamine (Et₃N). The base serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation of the piperidine starting material and driving the reaction to completion.

Reaction Scheme:

Synthesis using Hexamethyldisilazane (HMDS).

Safety and Handling

1-(Trimethylsilyl)piperidine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. [6][7]It is irritating to the eyes, respiratory system, and skin. [6]Therefore, personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. [6] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. [7]Due to its sensitivity to moisture, it should be stored under an inert atmosphere (e.g., nitrogen or argon).

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention. [6]* Skin: Wash off with soap and plenty of water. Remove contaminated clothing. [6]* Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [6]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. [6] Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information before handling this compound. [1][6]

Characterization of 1-(Trimethylsilyl)piperidine

The identity and purity of synthesized 1-(trimethylsilyl)piperidine can be confirmed using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the trimethylsilyl group and the protons of the piperidine ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 | m | 4H | -N-CH₂- (α-protons) |

| ~1.5 | m | 6H | -CH₂- (β, γ-protons) |

| ~0.1 | s | 9H | -Si(CH₃)₃ |

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the piperidine ring and the methyl groups of the trimethylsilyl moiety.

| Chemical Shift (δ) ppm | Assignment |

| ~47 | -N-CH₂- (α-carbons) |

| ~27 | -CH₂- (β-carbons) |

| ~25 | -CH₂- (γ-carbon) |

| ~0 | -Si(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 1-(trimethylsilyl)piperidine will display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930-2850 | Strong | C-H stretching (piperidine) |

| 1250 | Strong | Si-CH₃ symmetric deformation |

| 910 | Strong | Si-N stretching |

| 840, 750 | Strong | Si-C stretching |

Mass Spectrometry (MS)

The mass spectrum, typically obtained via gas chromatography-mass spectrometry (GC-MS), will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. [2]

| m/z | Interpretation |

|---|---|

| 157 | [M]⁺ |

| 142 | [M - CH₃]⁺ |

| 73 | [(CH₃)₃Si]⁺ |

Applications in Organic Synthesis

The primary utility of 1-(trimethylsilyl)piperidine lies in its ability to act as a silylating agent for the protection of alcohols.

Protection of Primary Alcohols

1-(Trimethylsilyl)piperidine readily reacts with primary alcohols to form the corresponding trimethylsilyl ethers. This protection strategy is particularly useful when subsequent reactions are to be carried out under basic or nucleophilic conditions that would be incompatible with a free hydroxyl group.

Reaction Scheme:

Silylation of a Primary Alcohol.

Experimental Protocol: Silylation of Benzyl Alcohol

Materials:

-

Benzyl alcohol

-

1-(Trimethylsilyl)piperidine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add 1-(trimethylsilyl)piperidine (1.2 equivalents).

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude benzyl trimethylsilyl ether.

-

The product can be purified by column chromatography on silica gel if necessary.

Deprotection of Trimethylsilyl Ethers

The trimethylsilyl protecting group can be readily removed to regenerate the alcohol. This deprotection can be achieved under acidic or fluoride-mediated conditions.

Acidic Deprotection: Treatment with a mild acid, such as acetic acid in a mixture of THF and water, will cleave the silyl ether.

Fluoride-Mediated Deprotection: A common and highly effective method for cleaving silicon-oxygen bonds is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.

Reaction Scheme:

Deprotection of a Trimethylsilyl Ether.

Conclusion

1-(Trimethylsilyl)piperidine is a valuable and versatile reagent in the arsenal of the synthetic organic chemist. Its utility as a silylating agent for the protection of alcohols, coupled with its straightforward synthesis and handling, makes it an attractive choice for a wide range of applications. A thorough understanding of its properties, reactivity, and associated safety precautions, as detailed in this guide, will enable researchers to confidently and effectively employ this reagent in their synthetic endeavors, from small-scale laboratory research to large-scale drug development processes.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77382, Piperidine, 1-(trimethylsilyl)-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 3768-56-7| Chemical Name : Trimethylsilylpiperidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Piperidine, 1-(trimethylsilyl)- | C8H19NSi | CID 77382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Trimethylsilyl)piperidine|CAS 3768-56-7 [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Trimethyl(piperidin-1-yl)silane: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of trimethyl(piperidin-1-yl)silane (CAS No. 3768-56-7), a versatile organosilicon reagent. We will explore its fundamental physicochemical properties, detail its synthesis and core reactivity, and provide field-proven insights into its primary applications as a silylating agent for functional group protection and analytical derivatization. This document is intended for researchers, chemists, and drug development professionals who utilize organosilane chemistry to solve complex synthetic challenges and enhance analytical methodologies.

Introduction and Physicochemical Profile

Trimethyl(piperidin-1-yl)silane, also known as 1-(Trimethylsilyl)piperidine, is an N-silylated amine that serves as a valuable reagent in organic synthesis.[1] The core of its utility lies in the polarized silicon-nitrogen bond, which allows for the facile transfer of the trimethylsilyl (TMS) group to molecules possessing active hydrogen atoms (e.g., alcohols, amines, carboxylic acids). This process, known as silylation, temporarily masks the reactivity of these functional groups, enabling chemists to perform reactions elsewhere in the molecule without interference.[1]

The piperidine moiety confers a degree of basicity and specific reactivity to the molecule, distinguishing it from other common silylating agents. Its role is particularly significant in the synthesis of complex piperidine-containing pharmaceuticals, as this structural motif is found in numerous drug classes.[1]

Table 1: Physicochemical Properties of Trimethyl(piperidin-1-yl)silane

| Property | Value | Source |

| Molecular Formula | C₈H₁₉NSi | PubChem[2] |

| Molecular Weight | 157.33 g/mol | PubChem[2] |

| CAS Number | 3768-56-7 | PubChem[2] |

| Appearance | Transparent liquid | Benchchem[1] |

| Density | 0.85 g/cm³ | Benchchem[1], ECHEMI[3] |

| Boiling Point | 193 °C @ 760 mmHg | Benchchem[1] |

| Synonyms | 1-(Trimethylsilyl)piperidine, N-Trimethylsilylpiperidine | PubChem[2] |

Synthesis and Reaction Mechanism

The synthesis of trimethyl(piperidin-1-yl)silane is straightforward and relies on fundamental principles of nucleophilic substitution at a silicon center.

Synthetic Pathway

One of the most common and direct methods involves the reaction between piperidine and a trimethylsilyl halide, such as trimethylchlorosilane (TMSCl).[1] In this process, the nucleophilic nitrogen of the piperidine ring attacks the electrophilic silicon atom of TMSCl. This reaction requires a base to neutralize the hydrogen chloride (HCl) byproduct, often using an excess of piperidine itself or a non-nucleophilic tertiary amine like triethylamine (Et₃N).

An alternative, highly efficient "atom-economical" approach is the solvent-free reaction of piperidine with hexamethyldisilazane (HMDS), which produces ammonia as the sole, volatile byproduct, simplifying purification.[1]

Caption: General synthesis of trimethyl(piperidin-1-yl)silane.

General Synthetic Protocol

This protocol is a representative example based on established methods for N-silylamine synthesis.

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous piperidine (1.0 eq.) and triethylamine (1.1 eq.) to a suitable anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add trimethylchlorosilane (1.05 eq.) dropwise to the stirred solution. A white precipitate (triethylammonium chloride) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Workup: Filter the reaction mixture to remove the salt precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by distillation under reduced pressure to yield pure trimethyl(piperidin-1-yl)silane.

Core Application: Silylating Agent for Functional Group Protection

The primary application of trimethyl(piperidin-1-yl)silane is as a silylating agent, specifically for the protection of alcohols. The trimethylsilyl (TMS) ether protecting group is advantageous due to its ease of installation, general stability to non-acidic reagents (e.g., organometallics, hydrides, oxidants), and facile removal under mild conditions.[4]

Mechanism of Silylation

The silylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of the silylating agent. The piperidine moiety acts as a leaving group. The reaction is typically driven by the formation of a stable byproduct.

Caption: Mechanism for alcohol protection using TMS-Piperidine.

Field-Proven Protocol: Protection of a Primary Alcohol

This self-validating protocol describes a general procedure for protecting a primary alcohol. Optimization of reaction time and temperature may be necessary for specific substrates.

-

Setup: Dissolve the primary alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) in a flask under an inert atmosphere.

-

Reagent Addition: Add trimethyl(piperidin-1-yl)silane (1.2 eq.) to the solution via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the polar alcohol starting material and the appearance of the less polar silyl ether product. The reaction is often complete within 1-3 hours.

-

Quenching & Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude TMS ether is often of sufficient purity for subsequent steps. If necessary, it can be purified via flash column chromatography on silica gel.

-

Deprotection: The TMS group can be readily cleaved to regenerate the alcohol using a fluoride source (e.g., tetrabutylammonium fluoride, TBAF, in THF) or mild acidic conditions (e.g., acetic acid in THF/water).[5][6]

Application in Analytical Chemistry: GC-MS Derivatization

In analytical chemistry, particularly for Gas Chromatography-Mass Spectrometry (GC-MS), many compounds containing polar functional groups (-OH, -NH, -COOH) are non-volatile and thermally labile.[2] Derivatization via silylation replaces the active hydrogens with a non-polar TMS group, increasing the compound's volatility and thermal stability, making it amenable to GC analysis.[2][7]

The resulting TMS derivatives often yield characteristic and interpretable mass spectra, aiding in structural elucidation.

Experimental Workflow for GC-MS Derivatization

Caption: Standard workflow for sample derivatization prior to GC-MS.

General Protocol for Derivatization

This protocol is based on standard silylation procedures for GC-MS and should be optimized for the specific analyte(s) of interest.[6]

-

Sample Preparation: Place the dried analyte (approx. 0.1-1.0 mg) into a 2 mL GC vial. It is critical that the sample is anhydrous, as moisture will consume the silylating reagent.[2]

-

Reagent Addition: Add 100 µL of an anhydrous solvent (pyridine is often used as it can act as an HCl scavenger if trace hydrolysis occurs).[8] Then, add 100 µL of trimethyl(piperidin-1-yl)silane.

-

Reaction: Tightly cap the vial and heat at 60-80 °C for 30-60 minutes. The optimal time and temperature depend on the steric hindrance and reactivity of the functional groups being derivatized.

-

Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Safety, Handling, and Storage

-

Primary Hazards:

-

Flammability: Organosilanes are often flammable liquids and vapors. Keep away from heat, sparks, and open flames.[5] Grounding of containers during transfer is essential to prevent static discharge.[10]

-

Moisture Sensitivity: The Si-N bond is susceptible to hydrolysis. The compound will react with water, potentially releasing piperidine and trimethylsilanol. It should be handled under an inert atmosphere and stored in a tightly sealed container.[9]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation upon inhalation.[5]

-

-

Handling:

-

Storage:

-

Store in a cool, dry, well-ventilated place away from ignition sources and incompatible materials (e.g., water, strong acids, oxidizing agents).[9]

-

Store under an inert gas (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

-

Conclusion

Trimethyl(piperidin-1-yl)silane is a valuable and reactive N-silylamine with established utility in organic synthesis and analytical chemistry. Its primary function as a TMS donor allows for the effective protection of alcohols and the derivatization of polar analytes for GC-MS analysis. By understanding its synthesis, reactivity, and proper handling procedures as outlined in this guide, researchers can confidently and safely integrate this versatile reagent into their workflows to achieve their scientific objectives.

References

-

Verma, V., Koperniku, A., Edwards, P. M., & Schafer, L. L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications, 58(72), 9174–9189. Available from: [Link]

-

Verma, V., Koperniku, A., Edwards, P. M., & Schafer, L. L. (2022). N-Silylamines in catalysis: synthesis and reactivity. RSC Publishing. Available from: [Link]

-

Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. Journal of Organic Chemistry, 74(22), 8856–8858. Available from: [Link]

-

Azizan, K. A., Baharum, S. N., Ressom, H. W., & Noor, N. M. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1124-1136. Available from: [Link]

-

PubChemLite. 1-(trimethylsilyl)piperidine (C8H19NSi). Available from: [Link]

-

Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]

-

PubChem. Piperidine, 1-(trimethylsilyl)-. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Available from: [Link]

-

IntechOpen. (2019). Derivatization Methods in GC and GC/MS. Available from: [Link]

-

Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Chemicke Listy, 108(4), 311-332. Available from: [Link]

-

Fluka. Silylation overview. Available from: [Link]

-

The Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Available from: [Link]

-

PubMed. (2006). Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Journal of Chromatography A, 1108(1), 121-128. Available from: [Link]

-

Regis Technologies. Silylation Reagents. Available from: [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available from: [Link]

Sources

- 1. 1-(Trimethylsilyl)piperidine|CAS 3768-56-7 [benchchem.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. echemi.com [echemi.com]

- 4. (Pentamethylcyclopentadien-1-yl)trimethylsilane(87778-95-8) 1H NMR spectrum [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Silylation Reagents - Regis Technologies [registech.com]

- 8. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wimna.com [wimna.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1-(Trimethylsilyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Significance of 1-(Trimethylsilyl)piperidine

1-(Trimethylsilyl)piperidine, also known by its IUPAC name trimethyl(piperidin-1-yl)silane, is a specialized organosilicon compound with the chemical formula C₈H₁₉NSi.[1] As an N-silylated amine, it serves as a crucial reagent and versatile synthetic building block in modern organic chemistry. Its primary value lies in its function as a protecting group for the secondary amine of the piperidine ring, a structural motif frequently found in pharmaceuticals and natural alkaloids.[1][2] The trimethylsilyl (TMS) group effectively shields the nitrogen's reactivity, allowing for chemical transformations at other sites of a complex molecule.

The lability of the silicon-nitrogen bond, which is readily cleaved by hydrolysis, makes the TMS group an ideal temporary shield.[1] This dual nature—stability under certain conditions and ease of removal when needed—positions 1-(trimethylsilyl)piperidine as an invaluable tool in medicinal chemistry and the multi-step synthesis of novel bioactive compounds.[1][3] This guide provides a detailed examination of its core physical, spectroscopic, and chemical properties, offering a foundational understanding for its practical application in a laboratory setting.

Physicochemical Properties

1-(Trimethylsilyl)piperidine is a transparent, colorless liquid at room temperature.[1] Its key physical and chemical characteristics are summarized below, providing essential data for experimental design, purification, and handling.

| Property | Value | Source(s) |

| CAS Number | 3768-56-7 | [4][5] |

| Molecular Formula | C₈H₁₉NSi | [1][4] |

| Molecular Weight | 157.33 g/mol | [1][4][5] |

| Appearance | Transparent Liquid | [1] |

| Density | 0.85 g/cm³ | [1][6] |

| Boiling Point | 193 °C at 760 mmHg 160 °C at 760 Torr 67 °C at 28 Torr | [1][5][6] |

| Refractive Index | n20/D 1.45 | [6] |

| Flash Point | 70.5 °C | [6] |

| Hydrogen Bond Acceptor Count | 1 | [4][6] |

| Rotatable Bond Count | 1 | [4][6] |

Spectroscopic and Analytical Characterization

Verification of the identity and purity of 1-(Trimethylsilyl)piperidine is paramount. The following spectroscopic methods are standard for its characterization.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing this volatile compound.[1] The mass spectrum provides a definitive fingerprint for identification.

-

Molecular Ion (M⁺): The exact mass is 157.1287 Da.[4]

-

Key Fragmentation Peaks (m/z): Common fragments observed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. For a solution in a standard solvent like CDCl₃ with TMS as a reference:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct sets of signals:

-

A sharp singlet at approximately 0.1 ppm integrating to 9 protons, corresponding to the three equivalent methyl groups of the trimethylsilyl moiety.

-

A multiplet around 2.8-3.0 ppm integrating to 4 protons, representing the two methylene groups alpha (α) to the nitrogen atom in the piperidine ring.

-

A multiplet around 1.4-1.6 ppm integrating to 6 protons, representing the methylene groups at the beta (β) and gamma (γ) positions of the piperidine ring.

-

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the TMS group and the three chemically distinct carbon atoms of the piperidine ring.

-

²⁹Si NMR: A single resonance is expected, confirming the presence of the silicon atom. For the related compound 1,4-bis(trimethylsilyl)piperazine, this signal appears at 5.18 ppm.[8]

Synthesis, Reactivity, and Stability

A foundational understanding of the synthesis and reactivity of 1-(trimethylsilyl)piperidine is essential for appreciating the context of its physical properties and for its effective use.

Common Synthetic Routes

The most direct and common method for synthesizing 1-(trimethylsilyl)piperidine is the nucleophilic substitution reaction between piperidine and a silylating agent.

Protocol: Synthesis via Trimethylchlorosilane (TMCS)

-

Reaction Setup: To a solution of piperidine in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane), add a stoichiometric equivalent of a tertiary amine base (e.g., triethylamine).

-

Addition of Silylating Agent: Slowly add one equivalent of trimethylchlorosilane (TMCS) to the solution, typically at 0 °C to control the exothermic reaction.

-

Reaction and Workup: Allow the mixture to warm to room temperature and stir until the reaction is complete. The triethylamine acts as a scavenger for the hydrochloric acid byproduct, forming triethylammonium chloride, which precipitates.[1]

-

Purification: The precipitate is removed by filtration. The filtrate, containing the desired product, is then concentrated under reduced pressure, and the resulting crude liquid is purified by fractional distillation to yield pure 1-(trimethylsilyl)piperidine.[8]

Other powerful silylating agents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used, sometimes under solvent-free conditions for a more atom-economical approach.[1]

Caption: General workflow for the synthesis of 1-(Trimethylsilyl)piperidine.

Chemical Reactivity and Stability

-

The Si-N Bond: The silicon-nitrogen bond is the molecule's reactive center. It is a polar covalent bond that is susceptible to cleavage by protic reagents.

-

Hydrolysis: The compound readily hydrolyzes in the presence of water to regenerate piperidine and form trimethylsilanol, which often dimerizes to hexamethyldisiloxane. This property is fundamental to its role as a protecting group.[1]

-

Thermal Stability: 1-(Trimethylsilyl)piperidine exhibits good thermal stability, allowing it to be purified by distillation and analyzed by GC without significant decomposition.[8]

-

Role as a Silylating Agent: While primarily used to protect piperidine, it can also act as a silylating agent itself, transferring the TMS group to other nucleophiles like alcohols or carboxylic acids.[1]

Safety and Handling

Proper handling of 1-(trimethylsilyl)piperidine is crucial for laboratory safety. It should be treated as a flammable and potentially corrosive substance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][11]

-

Fire Safety: The compound is flammable.[6] Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[9][10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It should be stored away from incompatible materials such as strong oxidizing agents and sources of moisture.[9][11]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste. Prevent entry into drains or waterways.[11]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77382, 1-(Trimethylsilyl)piperidine. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-(Trimethylsilyl)piperidine. Retrieved from [Link]

-

Chemsrc. (2025). 1-(Trimethylsilyl)piperidine-2-one | CAS#:3553-93-3. Retrieved from [Link]

-

Gaskov, A. M., et al. (2021). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Molecules, 26(16), 4985. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(trimethylsilyl)piperidine (C8H19NSi). Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

Radboud Repository. (2002). Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. Retrieved from [Link]

-

Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. Retrieved from [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

IJFMR. (n.d.). Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization. Retrieved from [Link]

-

LookChem. (n.d.). Cas 7257-48-9, 1-(methylsulfanyl)piperidine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,5-Trimethyl-4-phenyl-piperidine-4-ol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ACS Publications. (2025). Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from [Link]

-

ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 1-(Trimethylsilyl)piperidine|CAS 3768-56-7 [benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. ijfmr.com [ijfmr.com]

- 4. Piperidine, 1-(trimethylsilyl)- | C8H19NSi | CID 77382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. echemi.com [echemi.com]

- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Boiling Point of 1-(Trimethylsilyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(Trimethylsilyl)piperidine in Modern Synthesis

1-(Trimethylsilyl)piperidine, also known as trimethyl(piperidin-1-yl)silane, is a versatile organosilicon compound with the molecular formula C₈H₁₉NSi.[1][2] This clear liquid reagent has carved a niche in organic synthesis, primarily as a robust protecting group for amines and a valuable synthetic building block.[1] The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, making its derivatives, including 1-(Trimethylsilyl)piperidine, of significant interest in medicinal chemistry and drug discovery.[1] The strategic introduction and removal of the trimethylsilyl (TMS) group allow for the selective modification of complex molecules, a critical aspect of multi-step synthetic campaigns.[1] A thorough understanding of its physical properties, most notably its boiling point, is paramount for its purification, handling, and application in various chemical transformations.

Physicochemical Properties of 1-(Trimethylsilyl)piperidine

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in a laboratory setting. The key physicochemical properties of 1-(Trimethylsilyl)piperidine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉NSi | [1][2] |

| Molecular Weight | 157.33 g/mol | [1][2] |

| Appearance | Transparent liquid | [1] |

| Density | 0.85 g/cm³ | [1][3] |

| Boiling Point | 193°C at 760 mmHg | [1] |

| 160°C at 760 Torr | [4] | |

| 67°C at 28 Torr | [3] | |

| CAS Number | 3768-56-7 | [1][2][3][4][5] |

The Boiling Point of 1-(Trimethylsilyl)piperidine: A Critical Parameter

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This physical constant is a crucial indicator of a compound's purity and is essential for purification techniques such as distillation. The boiling point of 1-(Trimethylsilyl)piperidine is significantly influenced by ambient pressure, a common consideration in organic chemistry labs where vacuum distillation is frequently employed to purify thermally sensitive compounds or those with high boiling points.

Pressure-Temperature Relationship

The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. For practical laboratory applications, a pressure-temperature nomograph can be a valuable tool for estimating the boiling point of a substance at a reduced pressure when its boiling point at atmospheric pressure is known.[6][7][8][9]

Below is a table of reported boiling points for 1-(Trimethylsilyl)piperidine at various pressures:

| Temperature (°C) | Pressure (mmHg/Torr) | Source |

| 193 | 760 mmHg | [1] |

| 160 | 760 Torr | [4] |

| 67 | 28 Torr | [3] |

The variation in reported boiling points at atmospheric pressure (760 mmHg/Torr) may be attributed to experimental differences or the purity of the samples tested.

Experimental Determination of the Boiling Point of 1-(Trimethylsilyl)piperidine

For the precise determination of the boiling point of 1-(Trimethylsilyl)piperidine, particularly when only a small sample is available, a micro-boiling point determination method is highly recommended.[10][11][12]

Micro-Boiling Point Determination Protocol

This protocol outlines a standard procedure for determining the boiling point of a liquid using a capillary tube method.

Materials:

-

1-(Trimethylsilyl)piperidine sample

-

Melting point apparatus with a heating block and thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube or melting point tube

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of 1-(Trimethylsilyl)piperidine is introduced into the small test tube or melting point tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample-containing tube with the open end submerged in the liquid.

-

Apparatus Setup: The assembly is placed in the heating block of the melting point apparatus, ensuring the thermometer bulb is level with the sample.

-

Heating: The sample is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Boiling Point Identification: As the liquid approaches its boiling point, the rate of bubbling will increase significantly. The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Confirmation: The temperature is recorded. To confirm, the heating can be stopped, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is also noted. This temperature should be very close to the boiling point.

Diagram of Micro-Boiling Point Determination Workflow

References

- 1. 1-(Trimethylsilyl)piperidine|CAS 3768-56-7 [benchchem.com]

- 2. Piperidine, 1-(trimethylsilyl)- | C8H19NSi | CID 77382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 1-(Trimethylsilyl)piperidine 96% | CAS: 3768-56-7 | AChemBlock [achemblock.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. organica1.org [organica1.org]

- 8. m.youtube.com [m.youtube.com]

- 9. St Andrews - Chemistry Teaching Laboratories [chemistry.st-andrews.ac.uk]

- 10. ivypanda.com [ivypanda.com]

- 11. chymist.com [chymist.com]

- 12. uomus.edu.iq [uomus.edu.iq]

A Senior Application Scientist's Guide to 1-(Trimethylsilyl)piperidine (C8H19NSi): Synthesis, Reactivity, and Applications

Abstract

This technical guide provides an in-depth exploration of 1-(Trimethylsilyl)piperidine, a versatile organosilicon compound with the molecular formula C8H19NSi. We will delve into its fundamental physicochemical properties, spectroscopic signatures, and robust synthesis methodologies. The core of this document focuses on its dual reactivity as a potent silylating agent for the protection of functional groups and as a sterically hindered, non-nucleophilic base. Mechanistic insights, field-proven experimental protocols, and critical safety considerations are detailed to equip researchers, chemists, and drug development professionals with the practical knowledge required for its effective application in complex organic synthesis.

Introduction and Strategic Importance

1-(Trimethylsilyl)piperidine, also known as trimethyl(piperidin-1-yl)silane, is an N-silylated amine that serves as a valuable reagent in modern organic chemistry.[1] Its structure integrates a sterically demanding trimethylsilyl (TMS) group with the piperidine heterocycle, a scaffold of immense significance in medicinal chemistry. The piperidine ring is a privileged structure, found in numerous natural alkaloids and over twenty classes of pharmaceutical drugs.[1][2]

The strategic utility of 1-(Trimethylsilyl)piperidine stems from the unique properties of the silicon-nitrogen (Si-N) bond. This bond is sufficiently stable to allow for isolation and handling under anhydrous conditions, yet it is labile enough to be cleaved selectively, making the TMS group an excellent protecting group for the piperidine nitrogen.[1] Furthermore, the steric bulk of the TMS group effectively shields the nitrogen atom, modulating its nucleophilicity and allowing it to function as a non-nucleophilic base in sensitive transformations. This guide will elucidate the chemistry that makes this reagent an indispensable tool for synthetic chemists.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its successful application and for the characterization of reaction outcomes.

Physical and Chemical Properties

1-(Trimethylsilyl)piperidine is a transparent liquid under standard conditions.[1] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3768-56-7 | [1][3][4] |

| Molecular Formula | C8H19NSi | [1][3] |

| Molecular Weight | 157.33 g/mol | [1][3][5] |

| IUPAC Name | trimethyl(piperidin-1-yl)silane | [3] |

| Density | 0.85 g/cm³ | [1][5] |

| Boiling Point | 193°C at 760 mmHg | [1] |

| 67°C at 28 Torr | [5] | |

| Refractive Index | 1.45 | [5] |

Spectroscopic Data

The structural identity of 1-(Trimethylsilyl)piperidine can be unequivocally confirmed by a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) is observed at m/z = 157. The spectrum is typically characterized by a prominent peak at m/z = 142, corresponding to the loss of a methyl group ([M-15]+).[3] The base peak is often observed at m/z = 73, representing the stable trimethylsilyl cation, [Si(CH3)3]+.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a sharp singlet at approximately 0.1 ppm, integrating to 9 protons, which is characteristic of the nine equivalent protons of the trimethylsilyl group. The piperidine ring protons will appear as multiplets in the aliphatic region, typically between 1.4-1.6 ppm (6H) and 2.7-2.9 ppm (4H).

-

¹³C NMR: The carbon atoms of the TMS group will produce a signal near 0 ppm. The piperidine carbons will appear at distinct chemical shifts, with the carbons adjacent to the nitrogen (C2/C6) being the most deshielded.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations below 3000 cm⁻¹. A key diagnostic feature is the strong Si-N stretching vibration, typically observed in the 900-950 cm⁻¹ region.

Synthesis of 1-(Trimethylsilyl)piperidine

The synthesis of this reagent is straightforward and can be accomplished via several reliable methods. The most common approach involves the direct silylation of piperidine.

Synthesis via Trimethylchlorosilane (TMCS)

This is a classic and highly efficient method that relies on the reaction between piperidine and trimethylchlorosilane. A crucial aspect of this protocol is the inclusion of a tertiary amine base, such as triethylamine, to act as a scavenger for the hydrogen chloride (HCl) byproduct.[1] Without this base, the generated HCl would protonate the starting piperidine or the product, forming a hydrochloride salt and halting the reaction.[1]

Caption: Synthesis of 1-(Trimethylsilyl)piperidine using TMCS.

Detailed Experimental Protocol:

-

Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperidine (1.0 eq) and anhydrous triethylamine (1.1 eq) dissolved in an anhydrous solvent such as diethyl ether or dichloromethane.

-

Causality: The entire apparatus must be rigorously dried and maintained under an inert atmosphere (N₂ or Ar) because both TMCS and the final product are highly sensitive to moisture.[1]

-

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Causality: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.

-

-

Reagent Addition: Add trimethylchlorosilane (1.05 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes.

-

Causality: Slow, dropwise addition prevents a rapid temperature increase. Upon addition, a white precipitate of triethylammonium chloride will form.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification:

-

Filter the reaction mixture under nitrogen to remove the triethylammonium chloride precipitate. Wash the solid with a small amount of anhydrous solvent.

-

Combine the filtrate and washings. Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure 1-(Trimethylsilyl)piperidine as a colorless liquid.

-

Alternative Synthesis: Solvent-Free Conditions

An environmentally conscious alternative involves the reaction of piperidine with hexamethyldisilazane (HMDS).[1] This method can often be performed without a solvent, and the only byproduct is ammonia gas, which simplifies purification. The reaction typically requires heating to proceed at a reasonable rate.[1]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 1-(Trimethylsilyl)piperidine is defined by its dual-role reactivity.

Role as a Silylating Agent

The primary application of this reagent is as a silylating agent, used to introduce a TMS protecting group onto protic functional groups like alcohols, phenols, and primary or secondary amines.[1] This protection strategy is fundamental in multi-step synthesis, preventing unwanted side reactions of these functional groups. Silylation also increases the volatility of compounds, which can be advantageous for analysis by gas chromatography.[6]

Mechanism: The silylation of an alcohol involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of 1-(Trimethylsilyl)piperidine. This forms a pentacoordinate silicon intermediate, which then collapses, transferring the TMS group to the oxygen and releasing piperidine as a byproduct.

Caption: Workflow for silylation of an alcohol.

Protocol: Silylation of a Primary Alcohol

-

Setup: In a dry flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂).

-

Reagent Addition: Add 1-(Trimethylsilyl)piperidine (1.2 eq) to the solution via syringe.

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC until the starting alcohol is consumed.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude silyl ether, which can be purified by column chromatography.

-

Trustworthiness: This protocol is self-validating. The completion can be easily tracked by TLC, and the formation of the product can be confirmed by NMR, observing the appearance of the characteristic TMS singlet around 0.1 ppm.

-

Role as a Non-Nucleophilic Base

A non-nucleophilic base is a sterically hindered base that can readily abstract a proton but is a poor nucleophile due to steric hindrance.[7] The bulky trimethylsilyl group on the nitrogen of 1-(Trimethylsilyl)piperidine prevents the nitrogen from participating in nucleophilic substitution reactions, while still allowing it to function as a Brønsted base. This property is particularly useful in reactions where a strong base is needed, but competing nucleophilic attack must be avoided, such as in certain elimination or deprotonation reactions. The piperidine moiety itself can also participate in deprotonation reactions, acting as a base.[1]

Applications in Drug Discovery and Synthesis

The piperidine scaffold is a cornerstone in drug design.[1][2] Consequently, methods to protect and manipulate this heterocycle are of high value.

-

Protecting Group Chemistry: In the multi-step synthesis of complex pharmaceutical targets containing a piperidine ring, the secondary amine is often protected as its N-TMS derivative using reagents like 1-(Trimethylsilyl)piperidine.[1] This masks the nucleophilicity and basicity of the nitrogen, allowing other parts of the molecule to be modified. The TMS group can be easily removed under mild hydrolytic conditions.

-

Precursor for Other Reagents: 1-(Trimethylsilyl)piperidine has been utilized in the synthesis of novel hydroborating agents, expanding its utility beyond protection chemistry.[5]

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety is paramount. 1-(Trimethylsilyl)piperidine requires careful handling.

-

Hazards: The compound is flammable and can cause severe skin burns and eye damage. It is crucial to avoid contact with skin and eyes and to prevent the formation of aerosols.

-

Handling: Always handle this reagent in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.

-

Moisture Sensitivity: The Si-N bond is susceptible to hydrolysis.[1] All glassware must be flame- or oven-dried, and reactions should be conducted under an inert atmosphere of nitrogen or argon using anhydrous solvents.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, or open flames.[8] It should be stored separately from incompatible materials, particularly water and strong oxidizing agents.

Conclusion

1-(Trimethylsilyl)piperidine is a powerful and versatile reagent in the synthetic chemist's toolkit. Its value is derived from the tunable reactivity of the Si-N bond and the steric influence of the trimethylsilyl group. By serving as both a reliable silylating agent for protecting groups and a non-nucleophilic base, it provides elegant solutions to common challenges in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical and medicinal chemistry. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective implementation.

References

-

Piperidine, 1-(trimethylsilyl)- | C8H19NSi | CID 77382. PubChem, National Institutes of Health. [Link]

-

PIPERIDINE, 1-[2,3,4,6-TETRAKIS-O-(TRIMETHYLSILYL)-beta-D-MANNOPYRANOSYL]-. SpectraBase. [Link]

-

1-(trimethylsilyl)piperidine (C8H19NSi). PubChemLite. [Link]

-

Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane. Organic Chemistry Portal. [Link]

-

1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. MDPI. [Link]

-

Non-nucleophilic base. Wikipedia. [Link]

-

1-(Trimethylsilyl)piperidine. CAS Common Chemistry. [Link]

-

Trimethylsilylpiperidine | 3768-56-7. Pharmaffiliates. [Link]

-

Piperidine - SAFETY DATA SHEET. Penta Chemicals. [Link]

-

Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

-

L-2,4-Diaminobutyric acid dihydrochloride | C4H12Cl2N2O2 | CID 2724265. PubChem, National Institutes of Health. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

Sources

- 1. 1-(Trimethylsilyl)piperidine|CAS 3768-56-7 [benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine, 1-(trimethylsilyl)- | C8H19NSi | CID 77382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. echemi.com [echemi.com]

- 6. Trimethylsilyl Piperidine-1-carboxylate|C9H19NO2Si [benchchem.com]

- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-(Trimethylsilyl)piperidine: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Role of Silylation in Piperidine Chemistry

The piperidine moiety is a cornerstone in contemporary medicinal chemistry and drug development, appearing in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its prevalence stems from its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures. However, the reactivity of the secondary amine within the piperidine ring often necessitates a strategic approach to its manipulation during multi-step syntheses. This guide provides an in-depth technical exploration of 1-(Trimethylsilyl)piperidine, a pivotal reagent that addresses this challenge.

Through the temporary introduction of a trimethylsilyl (TMS) group, the piperidine nitrogen is effectively shielded, allowing for selective transformations at other positions of a molecule.[1] The labile nature of the silicon-nitrogen bond ensures that the parent piperidine can be readily regenerated under mild conditions, making N-silylation an indispensable tool in the synthetic chemist's arsenal.[1] This guide will delve into the synonyms, chemical properties, synthesis, and applications of 1-(Trimethylsilyl)piperidine, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Nomenclature and Identification: A Comprehensive List of Synonyms

Clarity in chemical communication is paramount. 1-(Trimethylsilyl)piperidine is known by several names in the literature and commercial catalogs. Understanding these synonyms is crucial for efficient literature searches and procurement.

-

Systematic Name: 1-(Trimethylsilyl)piperidine[4]

-

IUPAC Name: trimethyl(piperidin-1-yl)silane[4]

-

CAS Registry Number: 3768-56-7[4]

-

Common Synonyms:

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉NSi | [1] |

| Molecular Weight | 157.33 g/mol | [1] |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 193 °C at 760 mmHg | [1] |

| Density | 0.85 g/cm³ | [1] |

| Refractive Index | 1.45 | [5] |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 1-(Trimethylsilyl)piperidine is characterized by a prominent singlet in the upfield region corresponding to the nine equivalent protons of the trimethylsilyl group. The piperidine ring protons typically appear as multiplets further downfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the methyl carbons of the TMS group and distinct signals for the carbons of the piperidine ring. The chemical shifts of the piperidine carbons will be influenced by the electron-donating nature of the silyl group.

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of 1-(Trimethylsilyl)piperidine is distinguished by the absence of the N-H stretching vibration that would be present in the parent piperidine. Key absorptions will include C-H stretching and bending frequencies for the alkyl groups and Si-C vibrational modes.

MS (Mass Spectrometry): The mass spectrum of 1-(Trimethylsilyl)piperidine typically shows the molecular ion peak (M⁺) at m/z 157. A characteristic and often base peak is observed at m/z 73, corresponding to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. Another significant fragment is commonly seen at m/z 142, representing the loss of a methyl group ([M-15]⁺).[4]

Synthesis of 1-(Trimethylsilyl)piperidine: Key Methodologies and Protocols

The preparation of 1-(Trimethylsilyl)piperidine can be achieved through several reliable methods. The choice of method often depends on the desired scale, cost-effectiveness, and the available starting materials and equipment.

Method 1: Direct Silylation with Trimethylchlorosilane (TMCS)

This is a common and straightforward method that involves the reaction of piperidine with trimethylchlorosilane. The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the silicon atom of TMCS.[6] A key consideration is the formation of hydrogen chloride (HCl) as a byproduct, which can protonate the starting piperidine, rendering it non-nucleophilic. Therefore, a base is typically added to scavenge the HCl.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add piperidine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Addition of Base: Add an appropriate base (e.g., triethylamine, 1.1 equivalents) to the reaction mixture and stir.

-

Addition of TMCS: Cool the mixture to 0 °C using an ice bath. Add trimethylchlorosilane (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure 1-(Trimethylsilyl)piperidine.

Caption: Synthesis of 1-(Trimethylsilyl)piperidine using TMCS.

Method 2: Solvent-Free Synthesis with Hexamethyldisilazane (HMDS)

For a more atom-economical and environmentally friendly approach, a solvent-free synthesis using hexamethyldisilazane (HMDS) is an excellent option.[6] HMDS is a cost-effective and stable silylating agent, and the only byproduct of the reaction is ammonia, which is easily removed.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperidine (1.0 equivalent) and hexamethyldisilazane (0.6 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction can be slow without a catalyst. For acceleration, a catalytic amount of a Lewis acid (e.g., iodine) or a protic acid can be added.[7]

-

Monitoring: Monitor the progress of the reaction by GC analysis of aliquots.

-

Purification: Upon completion, the reaction mixture can be directly purified by fractional distillation to afford 1-(Trimethylsilyl)piperidine. The ammonia byproduct will be removed during this process.

Caption: Solvent-free synthesis of 1-(Trimethylsilyl)piperidine with HMDS.

Applications in Drug Development and Organic Synthesis

The primary utility of 1-(Trimethylsilyl)piperidine lies in its role as a protected form of piperidine, enabling a wide range of synthetic transformations that would otherwise be complicated by the presence of a reactive N-H bond.

As a Protecting Group

The TMS group effectively masks the nucleophilicity and basicity of the piperidine nitrogen, allowing for reactions to be carried out on other parts of a molecule. For instance, in the synthesis of complex molecules containing a piperidine ring, the nitrogen can be protected as the TMS derivative while other functional groups undergo reactions such as oxidation, reduction, or carbon-carbon bond formation.

Deprotection of the Trimethylsilyl Group

A significant advantage of the TMS protecting group is its facile removal under mild conditions. The Si-N bond is readily cleaved by hydrolysis.[1]

-

Reaction Setup: Dissolve the N-silylated piperidine derivative in a suitable protic solvent such as methanol or ethanol.

-

Cleavage: Add a mild acid catalyst, such as a few drops of acetic acid or a dilute aqueous solution of HCl. Alternatively, treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) is also highly effective.

-

Reaction: Stir the mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, neutralize the acid if used, and remove the solvent under reduced pressure. The resulting piperidine salt can be converted to the free base by treatment with a mild base and extraction.

Caption: Mechanism of acid-catalyzed deprotection.

Role in the Synthesis of Bioactive Molecules

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(Trimethylsilyl)piperidine. It is essential to consult the Safety Data Sheet (SDS) before use.[20]

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]

-

Flammability: The compound is flammable. Keep away from heat, sparks, and open flames.[20]

-

Reactivity: Reacts with water and protic solvents. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[20]

-

Toxicity: May cause skin and eye irritation. Avoid inhalation of vapors.[20]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook